1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorobenzyl group and a phenyl group attached to the pyrazole ring, along with an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 3-fluorobenzyl hydrazine with 3-phenylpropiolic acid, followed by cyclization and subsequent oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the cyclization step may be facilitated by heating the reaction mixture .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its pyrazole core is a common motif in many bioactive molecules, including anti-inflammatory and anticancer agents.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects .
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine. The chlorine atom may affect the compound’s reactivity and biological activity differently.
1-(3-Methylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of fluorine. The methyl group is less electronegative and may result in different chemical properties and biological effects.
1-(3-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure with a bromine atom.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVMEQAOLLNPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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